molecular formula C15H21N3O B1374615 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351398-03-2

1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B1374615
M. Wt: 259.35 g/mol
InChI Key: HWDMDRNPMSDKIR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the type of reactions it undergoes, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties can include acidity or basicity, reactivity with other substances, and stability under various conditions.


Scientific Research Applications

  • Synthesis and Biological Activities : Research has demonstrated the synthesis of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and their evaluation as ligands for the nociceptin receptor. Some of these compounds exhibited partial agonistic activity, with certain ones being pure antagonists, indicating their potential in receptor targeting and modulation (Mustazza et al., 2006).

  • Chemical Synthesis Techniques : Studies have also explored multi-component, 1,3-dipolar cycloaddition reactions for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles in ionic liquid, suggesting advanced methods for synthesizing complex spiro compounds (Rajesh, Bala, & Perumal, 2012).

  • Pharmacological Relevance : A study on ethyl 4'-amino-5',8'-dimethyl-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate, a related compound, revealed its conversion into spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-one, which exhibited anti-monoamine-oxidase and anticonvulsant activities, highlighting the pharmacological potential of these compounds (Grigoryan et al., 2017).

  • Antitumor Activity : Another research focused on synthesizing 2-sulfanyl-substituted spiro[benzo[h]quinazolines], which showed significant anti-monoamine oxidase and antitumor activities, indicating their relevance in cancer research and therapy (Markosyan et al., 2015).

  • Solid-Phase Synthesis : The solid-phase synthesis of spiroquinazolines, including 1' H-spiro[piperidine-3,2'-quinazolin]-2-ones, has been described. This study provides insights into the methods for creating compounds with unique 3D architectures, which are of pharmacological relevance (Pospíšilová, Krchňák, & Schütznerová, 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.


Future Directions

This involves potential applications of the compound and areas for future research.


properties

IUPAC Name

1-ethyl-6-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-18-13-5-4-11(2)10-12(13)14(19)17-15(18)6-8-16-9-7-15/h4-5,10,16H,3,6-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDMDRNPMSDKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=O)NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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